3-Chloro-5-isobutoxyphenylboronic acid
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Overview
Description
3-Chloro-5-isobutoxyphenylboronic acid: is an organoboron compound with the molecular formula C10H14BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and an isobutoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isobutoxyphenylboronic acid typically involves the reaction of 3-chloro-5-isobutoxyphenyl bromide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-isobutoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic chemistry, 3-Chloro-5-isobutoxyphenylboronic acid is used as a building block in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. It is particularly useful in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks .
Biology and Medicine: They can form reversible covalent bonds with diols, making them valuable in the design of sensors and drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in Suzuki-Miyaura cross-coupling reactions makes it a key intermediate in the synthesis of various high-value products .
Mechanism of Action
The primary mechanism of action for 3-Chloro-5-isobutoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The palladium catalyst is then regenerated, allowing the reaction cycle to continue .
Comparison with Similar Compounds
- 3-Fluoro-5-isopropoxyphenylboronic acid
- 3-Chloro-5-methylphenylboronic acid
- 3-Chloro-5-ethoxyphenylboronic acid
Comparison: 3-Chloro-5-isobutoxyphenylboronic acid is unique due to the presence of both a chlorine atom and an isobutoxy group on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to similar compounds, it may offer different steric and electronic properties, which can be advantageous in specific synthetic applications .
Properties
IUPAC Name |
[3-chloro-5-(2-methylpropoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTOXTWGSICCOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681519 |
Source
|
Record name | [3-Chloro-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-48-8 |
Source
|
Record name | Boronic acid, B-[3-chloro-5-(2-methylpropoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Chloro-5-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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